Eurycomalactone

Beschreibung

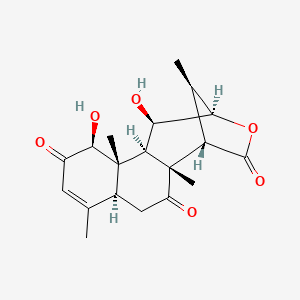

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,2R,5S,9S,10S,11R,12R,13R,16R)-9,12-dihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,8,15-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c1-7-5-10(20)16(23)18(3)9(7)6-11(21)19(4)12-8(2)14(25-17(12)24)13(22)15(18)19/h5,8-9,12-16,22-23H,6H2,1-4H3/t8-,9+,12-,13+,14-,15-,16-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHYZHNTIINXEO-MGBQOKOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C4(C(CC(=O)C3(C1C(=O)O2)C)C(=CC(=O)C4O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@@H]([C@@H]3[C@@]4([C@@H](CC(=O)[C@]3([C@H]1C(=O)O2)C)C(=CC(=O)[C@H]4O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177627 | |

| Record name | Eurycomalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23062-24-0 | |

| Record name | Eurycomalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23062-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eurycomalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023062240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eurycomalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Eurycomalactone: A Technical Whitepaper on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eurycomalactone, a C-19 quassinoid derived from the plant Eurycoma longifolia, has demonstrated significant cytotoxic and anti-cancer properties across a range of cancer cell lines. This document provides a detailed technical overview of its molecular mechanisms. The primary modes of action involve the induction of apoptosis and cell cycle arrest through the modulation of critical signaling pathways, most notably the AKT/NF-κB and β-catenin pathways. Furthermore, this compound has been shown to enhance the chemosensitivity of cancer cells to conventional drugs like cisplatin. This whitepaper consolidates the current understanding of this compound's anti-cancer activities, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key signaling cascades it perturbs.

Core Anti-Cancer Mechanisms

This compound exerts its anti-neoplastic effects through a multi-pronged attack on cancer cell proliferation and survival. The principal mechanisms identified are:

-

Induction of Apoptosis: this compound is a potent inducer of programmed cell death. This is achieved by activating pro-apoptotic proteins such as caspase-3 and Poly (ADP-ribose) polymerase (PARP), while simultaneously reducing the expression of anti-apoptotic proteins like Bcl-xL and survivin. In silico analyses further suggest that this compound may directly interact with and inhibit key apoptosis-related proteins like Tumor Necrosis Factor-alpha (TNF-α) and Dihydrofolate reductase (DHFR).

-

Cell Cycle Arrest: The compound effectively halts the progression of the cell cycle, thereby inhibiting cell division and proliferation. In non-small cell lung cancer (NSCLC) cells, this compound induces a G2/M phase arrest by downregulating cyclin B1 and CDK1/2. In contrast, in hepatocellular carcinoma (HCC) cells, it causes a G0/G1 phase arrest, characterized by the downregulation of CDK4 and CDK6.

-

Inhibition of Pro-Survival Signaling Pathways: A crucial aspect of this compound's mechanism is its ability to suppress key signaling pathways that are constitutively active in many cancers. It notably inhibits the phosphorylation and activation of AKT and NF-κB, which are central to cell growth and survival. More recently, it has been shown to down-regulate the 5'tRFAla/DVL/β-catenin pathway in HCC.

-

Chemosensitization and DNA Repair Inhibition: this compound enhances the efficacy of standard chemotherapeutic agents. For instance, it increases the sensitivity of NSCLC cells to cisplatin. This is partly explained by its ability to delay the repair of DNA double-strand breaks induced by treatments like radiation, making cancer cells more vulnerable.

Quantitative Data: Cytotoxicity

The cytotoxic potential of this compound has been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 0.73 | |

| Calu-1 | Non-Small Cell Lung Cancer | Not specified, but active | |

| HeLa | Cervical Cancer | 1.60 ± 0.12 | |

| HT-29 | Colorectal Cancer | 2.21 ± 0.049 | |

| A2780 | Ovarian Cancer | 2.46 ± 0.081 | |

| MCF-7 | Breast Cancer | Active, specific value not stated | |

| Colon 26-L5 | Colon Cancer | 0.70 | |

| B16-BL6 | Melanoma | 0.59 | |

| LLC | Lewis Lung Carcinoma | 0.78 |

Signaling Pathway Analysis

This compound's mechanism of action is intrinsically linked to its ability to interfere with crucial intracellular signaling pathways that promote cancer cell survival and proliferation.

Inhibition of the AKT/NF-κB Pathway

The PI3K/AKT/NF-κB pathway is a cornerstone of cancer cell survival, promoting proliferation and inhibiting apoptosis. This compound has been shown to effectively disrupt this cascade. In NSCLC cells, it suppresses the phosphorylation of AKT at Ser473 and the phosphorylation of the NF-κB p65 subunit at Ser536. This inactivation prevents NF-κB from translocating to the nucleus and activating the transcription of its target genes, which include anti-apoptotic proteins like Bcl-xL and survivin. This inhibitory action not only induces apoptosis directly but also reverses cisplatin resistance, a phenomenon often linked to high AKT/NF-κB activity.

Eurycomalactone: A Technical Review of Its Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: Eurycomalactone is a C-19 quassinoid diterpenoid isolated from Eurycoma longifolia Jack, a medicinal plant native to Southeast Asia.[1] As a member of the quassinoid family, which is known for a range of bioactivities, this compound has demonstrated significant cytotoxic and anticancer effects across various cancer cell lines.[2][3] Its potential as a chemotherapeutic agent is underscored by its ability to induce programmed cell death, or apoptosis, in cancer cells, often at low micromolar concentrations. This technical guide provides a comprehensive review of the existing literature on the anticancer activity of this compound, focusing on its mechanism of action, summarizing key quantitative data, and detailing the experimental protocols used in its evaluation.

Mechanism of Action: Induction of Apoptosis via Signaling Pathway Modulation

The primary anticancer mechanism of this compound is the induction of apoptosis.[1][[“]] This is achieved through the modulation of critical cell signaling pathways that regulate cell survival and proliferation.

Inhibition of the AKT/NF-κB Signaling Pathway

A key mechanism of action for this compound is the inactivation of the Protein Kinase B (AKT)/Nuclear Factor-κB (NF-κB) signaling pathway.[5] This pathway is crucial for cell growth and survival and is often constitutively active in many cancers, contributing to chemoresistance.[5][6]

This compound treatment has been shown to suppress the phosphorylation of both AKT (at Ser473) and NF-κB (at p65 Ser536) in non-small cell lung cancer (NSCLC) cells.[5][6] The inactivation of NF-κB, a key transcription factor, leads to the downregulation of its anti-apoptotic target genes, such as Bcl-xL and survivin.[5][6] Concurrently, this process promotes the activation of pro-apoptotic proteins like caspase-3 and Poly (ADP-ribose) polymerase (PARP).[5][6] This dual action effectively shifts the cellular balance towards apoptosis, leading to cancer cell death. Furthermore, by inhibiting the AKT/NF-κB pathway, this compound has been shown to enhance the chemosensitivity of NSCLC cells to cisplatin.[5]

Figure 1: this compound's inhibition of the AKT/NF-κB pathway.

Other Potential Mechanisms

In silico molecular docking studies have suggested that this compound may also exert its anticancer effects by targeting Tumor Necrosis Factor-alpha (TNF-α) and Dihydrofolate Reductase (DHFR).[1][7] Inhibition of these proteins could contribute to the observed apoptotic cell death.[7] Additionally, studies on related quassinoids suggest that modulation of other pathways, such as the Wnt/β-catenin and MAPK pathways, could also be involved.[8][9]

In Vitro Anticancer Activity

This compound has demonstrated potent cytotoxic activity against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is consistently reported in the low micromolar range for this compound.[10]

Summary of IC50 Values

The following table summarizes the reported IC50 values for this compound against various cancer cell lines.

| Cancer Type | Cell Line | IC50 (µM) | Reference(s) |

| Cervical | HeLa | 1.60 ± 0.12 | [1][7] |

| Colorectal | HT-29 | 2.21 ± 0.049 | [1][7] |

| Ovarian | A2780 | 2.46 ± 0.081 | [1][7] |

| Lung | A-549 | 0.73 - 23.25 | [7][11] |

| Breast | MCF-7 | ~23.25 | [7][11] |

| Leukemia | P388 (Murine) | Reported Active | [7][8] |

| Epidermoid | KB | Reported Active | [7][8] |

| Colon | 26-L5 (Murine) | 0.70 | [7] |

| Melanoma | B16-BL6 (Murine) | 0.59 | [7] |

| Lung | LLC (Murine) | 0.78 | [7] |

Note: The potency of a cytotoxic compound is generally considered significant if its IC50 value is less than 20-50 µM.[7][12]

Key Experimental Protocols

The evaluation of this compound's anticancer activity involves a series of standardized in vitro assays. Below are the detailed methodologies for the core experiments cited in the literature.

References

- 1. In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and this compound from Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Eurycoma longifolia: an overview on the pharmacological properties for the treatment of common cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. Inactivation of AKT/NF-κB signaling by this compound decreases human NSCLC cell viability and improves the chemosensitivity to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and this compound from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eurycomanone and Eurycomanol from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound switched hepatocellular carcinoma cells into quiescence through 5’tRFAla/DVL/β-catenin pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajbs.scione.com [ajbs.scione.com]

in vitro cytotoxicity of eurycomalactone on various cell lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of eurycomalactone, a quassinoid derived from Eurycoma longifolia, on various cell lines. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development in oncology.

Quantitative Cytotoxicity Data

This compound has demonstrated significant cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, providing a comparative look at its potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 0.73 | [1] |

| Calu-1 | Non-Small Cell Lung Cancer | Not specified, but cytotoxic effects observed | [2] |

| MCF-7 | Breast Cancer | Not specified, but cytotoxic effects observed | [3] |

| HeLa | Cervical Cancer | 1.60 ± 0.12 | [3] |

| HT-29 | Colorectal Cancer | 2.21 ± 0.049 | [3] |

| A2780 | Ovarian Cancer | 2.46 ± 0.081 | [3] |

| 26-L5 | Colon Cancer | 0.70 | [1] |

| B16-BL6 | Melanoma | 0.59 | [1] |

| LLC | Lewis Lung Carcinoma | 0.78 | [1] |

| P388 | Murine Lymphocytic Leukemia | Not specified, but cytotoxic effects observed | [3] |

| KB | Epidermoid Carcinoma | Not specified, but cytotoxic effects observed | [3] |

Key Signaling Pathways Modulated by this compound

This compound exerts its cytotoxic effects through the modulation of critical signaling pathways involved in cell survival, proliferation, and apoptosis.

Inhibition of the AKT/NF-κB Signaling Pathway

A primary mechanism of this compound's action is the inactivation of the AKT/NF-κB signaling pathway, which is often constitutively active in cancer cells, promoting their survival and resistance to chemotherapy.[4] this compound has been shown to inhibit the phosphorylation of both AKT and the p65 subunit of NF-κB. This inhibition leads to a downstream decrease in the expression of anti-apoptotic proteins such as Bcl-xL and survivin, thereby sensitizing cancer cells to apoptosis.[2]

Induction of the Intrinsic Apoptosis Pathway

This compound induces apoptosis through the intrinsic, or mitochondrial, pathway. This process involves the regulation of the Bcl-2 family of proteins. While the specific effects of this compound on all Bcl-2 family members are not fully elucidated, related compounds from Eurycoma longifolia have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the in vitro cytotoxicity of this compound.

Cell Culture

-

Cell Lines: A549, Calu-1, MCF-7, HeLa, HT-29, A2780, and other relevant cell lines are maintained in their respective recommended media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell viability based on the measurement of cellular protein content.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assessment (Hoechst 33342 Staining)

Hoechst 33342 is a fluorescent stain that binds to DNA and is used to visualize nuclear morphology changes characteristic of apoptosis.

-

Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and treat with this compound at the desired concentrations for the specified time.

-

Staining: Remove the medium and wash the cells with phosphate-buffered saline (PBS). Add Hoechst 33342 staining solution (1 µg/mL in PBS) and incubate for 10-15 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS.

-

Visualization: Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope with a UV filter. Apoptotic cells will exhibit condensed and fragmented nuclei.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of this compound.

This technical guide consolidates current knowledge on the in vitro cytotoxicity of this compound. The provided data, protocols, and pathway visualizations are intended to serve as a valuable resource for the scientific community to facilitate further investigation into the therapeutic potential of this natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Eurycomanone induce apoptosis in HepG2 cells via up-regulation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]

- 4. Inactivation of AKT/NF-κB signaling by this compound decreases human NSCLC cell viability and improves the chemosensitivity to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

Eurycomalactone: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eurycomalactone, a C19 quassinoid, is a bioactive compound of significant interest within the scientific community, primarily due to its potential therapeutic properties, including anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its abundance, detailed experimental protocols for its isolation and quantification, and an examination of its known signaling pathways.

Natural Sources and Abundance

The primary natural source of this compound is the plant Eurycoma longifolia Jack, a member of the Simaroubaceae family.[1] This plant, commonly known as Tongkat Ali or Pasak Bumi, is native to Southeast Asian countries, including Malaysia, Indonesia, and Vietnam. This compound is one of many quassinoids found in various parts of the plant, with the roots being the most significant source.[1]

While the quantification of eurycomanone, another major quassinoid in E. longifolia, is more extensively reported, data on this compound concentrations is also available. The abundance of these compounds can vary based on the geographical origin and age of the plant.

Table 1: Abundance of this compound and Related Quassinoids in Eurycoma longifolia

| Plant Part | Compound | Concentration Range (% w/w of dry extract) | Analytical Method | Reference(s) |

| Root | This compound | Not explicitly quantified in most studies, but identified as a potent NF-κB inhibitor. | HPLC-DAD, LC-MS/MS | [2] |

| Root | Eurycomanone | 0.8% - 1.5% | HPLC | |

| Root (from 5-year-old tree) | Eurycomanone | ~0.21% (2.1 mg/g dry weight) | HPLC | [3] |

| Cell Suspension Culture (14 days) | Eurycomanone | ~0.17% (1.7 mg/g dry weight) | HPLC | [3] |

| Stem | Eurycomanone | Lower than in roots, specific percentages vary. | UPLC | [4] |

| Leaves | Eurycomanone | Generally not detected in young plants. | UPLC |

Experimental Protocols

Extraction of this compound from Eurycoma longifolia Roots

This protocol outlines a general procedure for the extraction of quassinoids, including this compound, from the roots of E. longifolia.

Materials:

-

Dried and powdered roots of Eurycoma longifolia

-

Methanol or Ethanol (95%)

-

n-Hexane

-

Ethyl acetate

-

n-Butanol

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Macerate the dried, powdered roots of E. longifolia with 95% ethanol at room temperature. Repeat the extraction process multiple times (e.g., 3-5 times) to ensure exhaustive extraction.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Suspend the crude extract in water and perform successive liquid-liquid partitioning with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction is typically enriched with quassinoids, including this compound. Concentrate this fraction for further purification.

Isolation and Purification of this compound

Further purification of the this compound-containing fraction is achieved through chromatographic techniques.

Materials:

-

Concentrated ethyl acetate fraction

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative) with a C18 column

-

Solvents for chromatography (e.g., chloroform, methanol, acetonitrile, water)

Procedure:

-

Subject the concentrated ethyl acetate fraction to silica gel column chromatography. Elute with a gradient of chloroform-methanol.

-

Monitor the fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.

-

Pool the this compound-rich fractions and subject them to further purification using a Sephadex LH-20 column with methanol as the eluent.

-

Final purification can be achieved by preparative or semi-preparative HPLC on a C18 column using a suitable mobile phase, such as a gradient of acetonitrile and water.

Quantification of this compound by HPLC-DAD

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD)

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

-

This compound reference standard

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting condition is 15:85 (v/v) acetonitrile:water.[3]

-

Flow Rate: 1.0 mL/min[5]

-

Column Temperature: 30 °C[5]

-

Injection Volume: 5-20 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve a known amount of the dried extract in the mobile phase or methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Analysis: Run the standards and samples under the specified chromatographic conditions.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound using the calibration curve generated from the standards.

Signaling Pathways and Bioactivity Assessment

This compound has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.[2][6] Its mechanism of action also involves the upstream AKT signaling pathway.

Inhibition of the AKT/NF-κB Signaling Pathway

This compound exerts its effects by inhibiting the phosphorylation of AKT, which in turn prevents the activation of NF-κB. This leads to the suppression of downstream target genes involved in cell proliferation and survival.

References

- 1. Review on a Traditional Herbal Medicine, Eurycoma longifolia Jack (Tongkat Ali): Its Traditional Uses, Chemistry, Evidence-Based Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB Inhibitors from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production of eurycomanone from cell suspension culture of Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Assessing product adulteration of Eurycoma longifolia (Tongkat Ali) herbal medicinal product using DNA barcoding and HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inactivation of AKT/NF-κB signaling by this compound decreases human NSCLC cell viability and improves the chemosensitivity to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Eurycomalactone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of eurycomalactone, a bioactive quassinoid found in Eurycoma longifolia. The methodologies described are based on established scientific literature and are intended to guide researchers in obtaining this compound for further investigation.

I. Extraction of this compound from Eurycoma longifolia

The initial step in isolating this compound involves extracting the compound from the plant material, typically the roots. Various methods have been employed, with solvent extraction being the most common.

A. Conventional Solvent Extraction

This method utilizes organic solvents or water to extract a broad range of phytochemicals, including this compound.

Protocol 1: Ethanolic Extraction

-

Preparation of Plant Material: Air-dry the roots of Eurycoma longifolia and grind them into a fine powder.

-

Extraction:

-

Macerate the powdered root material in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v).

-

Perform the extraction at room temperature with continuous agitation for 24 hours.

-

Alternatively, for a more exhaustive extraction, use a Soxhlet apparatus with 95% ethanol at 55-60°C for 18 hours[1].

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

-

-

Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Water Extraction

-

Preparation of Plant Material: Use air-dried and powdered roots of Eurycoma longifolia.

-

Extraction:

-

Filtration and Concentration:

-

Filter the hot extract to remove particulate matter.

-

Concentrate the aqueous extract using a rotary evaporator or freeze-dryer to obtain the crude water extract.

-

-

Storage: Store the dried extract in a desiccator at room temperature.

B. Pressurized Liquid Extraction (PLE)

PLE is a more rapid and efficient extraction method that utilizes elevated temperatures and pressures.

Protocol 3: Pressurized Water Extraction

-

Sample Preparation: Mix 2 g of dried, ground Eurycoma longifolia root powder with an equal amount of diatomaceous earth and load it into a 34 mL stainless steel extraction cell[3].

-

Extraction Parameters:

-

Set the extraction temperature to 106°C.

-

Set the pressure to 870 psi.

-

Use a static extraction time of 30 minutes[4].

-

Use water as the extraction solvent.

-

-

Collection: The extract is automatically filtered and collected.

-

Storage: Store the collected extract at -20°C prior to analysis or purification[4].

Table 1: Comparison of Extraction Methods and Parameters

| Parameter | Conventional Ethanolic Extraction | Conventional Water Extraction | Pressurized Liquid Extraction (PLE) |

| Solvent | 95% Ethanol | Distilled Water | Water |

| Solid-to-Solvent Ratio | 1:10 (w/v) | 1:20 (w/v)[2] | Not explicitly defined |

| Temperature | Room Temperature or 55-60°C[1] | Reflux temperature | 106°C[4] |

| Time | 24 hours (maceration) or 18 hours (Soxhlet)[1] | 3 hours (2h + 1h)[2] | 30 minutes[4] |

| Pressure | Atmospheric | Atmospheric | 870 psi[4] |

II. Purification of this compound

The crude extract contains a complex mixture of compounds. A multi-step purification process is necessary to isolate this compound. The following protocol is a comprehensive approach adapted from methods used for the purification of related quassinoids[1][5].

Protocol 4: Multi-Step Purification of this compound

-

Degreasing of the Crude Extract:

-

Dissolve the crude ethanol or water extract in a suitable solvent (e.g., methanol-water mixture).

-

Perform liquid-liquid partitioning against petroleum ether in a separatory funnel.

-

Repeat the partitioning three times to remove non-polar compounds like fats and pigments.

-

Discard the petroleum ether phase and retain the polar phase.

-

-

Solvent Partitioning for Quassinoid Enrichment:

-

Further partition the degreased extract with ethyl acetate.

-

Repeat the ethyl acetate extraction three to four times.

-

Combine the ethyl acetate fractions, which will be enriched with quassinoids, including this compound.

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

-

Column Chromatography:

-

Prepare a silica gel (230-400 mesh) column.

-

Dissolve the concentrated ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane) and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed sample to the top of the prepared column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate (e.g., starting from 4:1, progressing to 3:2, 2:3, and 1:4)[1].

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate mobile phase and visualizing with a UV lamp (254 nm) and/or a suitable staining reagent.

-

Pool the fractions containing this compound based on the TLC profile.

-

-

Further Purification by Macroporous Resin Chromatography (Optional):

-

For further purification, especially from aqueous extracts, macroporous resin chromatography can be employed.

-

Use a resin such as HPD100[2].

-

Load the sample onto the column at a concentration of approximately 0.25 g/mL and a flow rate of 3 bed volumes per hour (BV/h)[2].

-

Wash the column with water to remove highly polar impurities.

-

Elute the bound compounds with a stepwise or gradient of ethanol (e.g., 30% ethanol) at a flow rate of 3 BV/h[2].

-

Collect and analyze fractions for the presence of this compound.

-

-

Crystallization:

-

Concentrate the purified fractions containing this compound.

-

Dissolve the residue in a minimal amount of a hot solvent in which this compound is soluble (e.g., ethanol).

-

Allow the solution to cool slowly to induce crystallization. The addition of a small amount of a non-polar solvent like petroleum ether can aid in crystallization[1][5].

-

Collect the crystals by filtration and wash them with a cold solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

-

Table 2: Summary of Purification Steps and Parameters

| Step | Method | Solvents/Materials | Key Parameters |

| Degreasing | Liquid-Liquid Partitioning | Petroleum Ether | 3 repetitions |

| Enrichment | Liquid-Liquid Partitioning | Ethyl Acetate | 3-4 repetitions |

| Primary Purification | Silica Gel Column Chromatography | Silica Gel, n-Hexane, Ethyl Acetate | Gradient elution |

| Secondary Purification | Macroporous Resin Chromatography | HPD100 Resin, Water, Ethanol | Stepwise or gradient elution[2] |

| Final Purification | Crystallization | Ethanol, Petroleum Ether | Slow cooling[1][5] |

III. Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound in extracts and purified samples.

Protocol 5: HPLC Analysis

-

Chromatographic System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

-

Flow Rate: A flow rate of 1.0 mL/min is common[6].

-

Detection Wavelength: this compound can be detected at approximately 254 nm[6].

-

Quantification: Create a calibration curve using a certified reference standard of this compound to quantify the amount in the samples.

IV. Signaling Pathways and Experimental Workflows

A. Signaling Pathways of this compound

This compound has been shown to exert its biological effects through the modulation of key signaling pathways, particularly the NF-κB pathway, which is crucial in inflammation and cancer.

Caption: this compound's inhibition of the NF-κB signaling pathway.

This compound has also been implicated in inducing apoptosis and cell cycle arrest in cancer cells.

Caption: this compound's induction of apoptosis and cell cycle arrest.

B. Experimental Workflows

The following diagrams illustrate the workflows for the extraction and purification of this compound.

Caption: General workflow for the extraction of this compound.

Caption: Workflow for the purification of this compound.

References

- 1. CN103408564B - The extraction and purification process of eurycomanone in Tongkat Ali plant - Google Patents [patents.google.com]

- 2. Inactivation of AKT/NF-κB signaling by this compound decreases human NSCLC cell viability and improves the chemosensitivity to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 4. Eurycomanone and Eurycomanol from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103408564A - Process for extracting and purifying eurycomanone from Eurycoma longifolia plants - Google Patents [patents.google.com]

- 6. inis.iaea.org [inis.iaea.org]

Application Notes and Protocols: Eurycomalactone Synthesis and Derivatization Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eurycomalactone, a C19 quassinoid isolated from the roots and stems of Eurycoma longifolia, has garnered significant interest within the scientific community due to its potent biological activities.[1][2][3] Primarily recognized for its cytotoxic effects against various cancer cell lines, this compound has demonstrated potential as a lead compound in the development of novel anticancer therapeutics.[4][5] These application notes provide an overview of the current understanding of this compound, including its biological activities and proposed mechanisms of action. While a total synthesis of this compound has not yet been reported in the literature, this document outlines hypothetical synthetic and derivatization strategies based on established methodologies for other complex quassinoids. Detailed protocols for relevant biological assays are also provided to facilitate further research and drug discovery efforts.

Biological Activity and Mechanism of Action

This compound exhibits significant in vitro anticancer activity against a range of cancer cell lines, including cervical (HeLa), colorectal (HT-29), and ovarian (A2780) cancer cells.[4] Its cytotoxic effects are often observed in the low micromolar range, highlighting its potential as a potent anticancer agent.

Mechanism of Action:

The primary mechanism of action of this compound is believed to be the induction of apoptosis (programmed cell death) in cancer cells.[5] In silico and in vitro studies suggest that this compound may exert its effects through the inhibition of key proteins involved in cancer cell survival and proliferation, including:

-

Tumor Necrosis Factor-alpha (TNF-α): this compound is predicted to have a good binding affinity to TNF-α, a cytokine involved in systemic inflammation and the acute phase response.[4]

-

Dihydrofolate Reductase (DHFR): Inhibition of DHFR, an enzyme crucial for the synthesis of nucleic acids, can lead to the disruption of DNA replication and cell death.[4][5]

The pro-apoptotic activity of this compound is characterized by morphological changes in cancer cells, such as chromatin condensation and the formation of apoptotic bodies.[5]

Quantitative Biological Data

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | HeLa (Cervical Cancer) | 1.60 ± 0.12 | [4] |

| HT-29 (Colorectal Cancer) | 2.21 ± 0.049 | [4] | |

| A2780 (Ovarian Cancer) | 2.46 ± 0.081 | [4] |

Proposed Synthesis and Derivatization Strategies

As of the current literature, a total chemical synthesis of this compound has not been published. The structural complexity of quassinoids presents a significant synthetic challenge.[6] However, strategies employed for the synthesis of other quassinoids, such as quassin, can provide a framework for a proposed synthetic approach to this compound.[7]

Hypothetical Retrosynthetic Analysis of this compound

A plausible retrosynthetic analysis of this compound would likely involve the disconnection of the tetracyclic core into simpler, more readily available starting materials. Key strategies would include:

-

Late-stage oxidation: Introducing the various oxygen functionalities at later stages of the synthesis.

-

Annulation reactions: To construct the fused ring system.

-

Stereoselective control: To establish the multiple stereocenters present in the molecule.

Caption: Hypothetical retrosynthetic analysis of this compound.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Systematic derivatization of the this compound scaffold is crucial for understanding its structure-activity relationships and for optimizing its therapeutic properties. Key positions for modification would include:

-

Hydroxyl Groups: Esterification or etherification of the hydroxyl groups could modulate solubility and cell permeability.

-

Lactone Ring: Modification of the lactone ring could influence the compound's stability and reactivity.

-

Enone System: Alterations to the α,β-unsaturated ketone in ring A could impact its Michael acceptor capabilities and interaction with biological targets.

Caption: Proposed derivatization workflow for SAR studies of this compound.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

This protocol is adapted from studies evaluating the anticancer effects of this compound.[4]

1. Cell Culture:

- Culture human cancer cell lines (e.g., HeLa, HT-29, A2780) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

- Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

- Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

- Allow cells to attach overnight.

3. Compound Treatment:

- Prepare a stock solution of this compound in DMSO.

- Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

- Replace the medium in the 96-well plates with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

- Incubate the plates for 48-72 hours.

4. Cell Fixation and Staining:

- After incubation, gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.

- Wash the plates five times with slow-running tap water and allow them to air dry.

- Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 10 minutes at room temperature.

- Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

- Allow the plates to air dry completely.

5. Measurement and Analysis:

- Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

- Shake the plates for 5 minutes on a shaker.

- Measure the absorbance at 510 nm using a microplate reader.

- Calculate the percentage of cell growth inhibition and determine the IC50 value using a suitable software.

Protocol 2: Apoptosis Analysis by Hoechst 33342 Staining

This protocol is based on methods used to assess apoptosis induced by this compound.[5]

1. Cell Culture and Treatment:

- Seed cells on sterile glass coverslips in 6-well plates and allow them to attach overnight.

- Treat the cells with different concentrations of this compound for the desired time period (e.g., 24, 48 hours).

2. Cell Fixation:

- Remove the culture medium and wash the cells twice with phosphate-buffered saline (PBS).

- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

- Wash the cells three times with PBS.

3. Staining:

- Add Hoechst 33342 staining solution (1 µg/mL in PBS) to the fixed cells and incubate for 10 minutes at room temperature in the dark.

- Wash the cells three times with PBS.

4. Microscopy:

- Mount the coverslips on microscope slides using a mounting medium.

- Observe the cells under a fluorescence microscope using a UV filter.

- Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence, while normal cells will have uniformly stained, larger nuclei.

5. Quantification:

- Count the number of apoptotic and total cells in several random fields to determine the percentage of apoptotic cells.

Signaling Pathway Diagram

Caption: Proposed mechanism of action of this compound leading to apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C19H24O6 | CID 441793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quassinoid - Wikipedia [en.wikipedia.org]

- 4. preprints.org [preprints.org]

- 5. In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and this compound from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent syntheses and biological profiling of quassinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Concise Enantioselective Approach to Quassinoids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Eurycomalactone Bioactivity Assays

Introduction

Eurycomalactone, a C-19 quassinoid derived from the plant Eurycoma longifolia Jack, has garnered significant interest within the research and drug development community.[1] Preclinical studies have identified it as a potent bioactive compound with a range of pharmacological effects, primarily demonstrating strong cytotoxic activity against various cancer cell lines and significant anti-inflammatory properties.[2][3] Its mechanism of action often involves the induction of apoptosis in cancer cells and the modulation of key inflammatory signaling pathways such as NF-κB.[1][[“]]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to establish robust in vitro assays for characterizing the bioactivity of this compound. The described methods cover its anticancer and anti-inflammatory effects, and extend to potential impacts on steroidogenesis, providing a framework for comprehensive preclinical evaluation.

Data Presentation: Summary of this compound Cytotoxicity

The cytotoxic potential of this compound has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from various studies are summarized below for comparative analysis.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HeLa | Cervical Cancer | 1.60 ± 0.12 | [2][5][6] |

| HT-29 | Colorectal Cancer | 2.21 ± 0.049 | [2][5][6] |

| A2780 | Ovarian Cancer | 2.46 ± 0.081 | [2][5][6] |

| A549 | Non-Small Cell Lung Cancer | Potent Cytotoxicity Reported | [1][2] |

| Calu-1 | Non-Small Cell Lung Cancer | Potent Cytotoxicity Reported | [1] |

| MCF-7 | Breast Cancer | Potent Cytotoxicity Reported | [1][2][7] |

Application Note 1: Assessing Anticancer Bioactivity

This compound consistently demonstrates potent anticancer effects by decreasing cell viability and inducing apoptosis.[1][[“]] The following protocols outline key assays to quantify its cytotoxic and pro-apoptotic activity.

Experimental Workflow: Anticancer Activity Assessment

Caption: Workflow for evaluating the anticancer properties of this compound.

Protocol 1.1: Cell Viability and Cytotoxicity Assay (Sulforhodamine B)

This protocol, adapted from methods used to evaluate this compound's effects on various cancer cell lines, quantifies cell density based on the measurement of cellular protein content.[5][6][8]

Materials:

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris-base solution (10 mM, pH 10.5)

-

96-well cell culture plates

-

Microplate reader (515 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a solvent control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours.

-

Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

-

Measurement: Read the absorbance at 515 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 1.2: Apoptosis Induction Assay (Hoechst 33342 Staining)

This morphological assay visualizes apoptosis through nuclear condensation and fragmentation.[8][9][10]

Materials:

-

Cells seeded on glass coverslips in 6- or 12-well plates

-

This compound

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA), 4% in PBS

-

Hoechst 33342 staining solution (1 µg/mL in PBS)

-

Fluorescence microscope

Procedure:

-

Seeding and Treatment: Seed cells on coverslips and allow them to attach overnight. Treat cells with this compound (e.g., at its IC₅₀ and 5x IC₅₀ concentrations) for 24, 48, and 72 hours.[8][10]

-

Fixation: Wash the cells twice with PBS, then fix with 4% PFA for 15 minutes at room temperature.[9]

-

Washing: Wash the cells twice with PBS.

-

Staining: Add Hoechst 33342 solution and incubate for 10-15 minutes in the dark at room temperature.[8][9]

-

Mounting: Wash the coverslips three times with PBS and mount them onto microscope slides using a suitable mounting medium.

-

Visualization: Observe the slides under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, and/or fragmented nuclei, while normal cells will have uniformly stained, round nuclei.[8][11]

-

Quantification: Count the number of apoptotic and total cells in several random fields to determine the percentage of apoptotic cells.[8]

Application Note 2: Evaluating Anti-inflammatory Bioactivity

This compound has been shown to inhibit the NF-κB signaling pathway, a central mediator of inflammation.[1][12][13] It also suppresses the production of inflammatory mediators like nitric oxide (NO).[3][14]

Signaling Pathway: this compound Inhibition of AKT/NF-κB

References

- 1. Inactivation of AKT/NF-κB signaling by this compound decreases human NSCLC cell viability and improves the chemosensitivity to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and this compound from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. consensus.app [consensus.app]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines [mdpi.com]

- 8. academicjournals.org [academicjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. ar.iiarjournals.org [ar.iiarjournals.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Eurycomalactone in Animal Models: Application Notes and Protocols for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eurycomalactone, a C-19 quassinoid derived from the plant Eurycoma longifolia Jack, has garnered significant interest for its potential therapeutic applications. Primarily recognized for its cytotoxic and anti-inflammatory properties, this compound is a promising candidate for further investigation in preclinical animal models. In vitro studies have demonstrated its efficacy against various cancer cell lines, including non-small cell lung cancer, and its ability to modulate key signaling pathways, notably the NF-κB and AKT pathways. While comprehensive in vivo data for isolated this compound remains limited, this document provides detailed application notes and adaptable protocols based on studies of Eurycoma longifolia extracts and its major quassinoid, eurycomanone. These protocols can serve as a foundational framework for designing and executing in vivo studies to evaluate the therapeutic potential of this compound.

Key Signaling Pathways

This compound is known to modulate critical signaling pathways involved in cancer progression and inflammation. The primary pathway of interest is the NF-κB pathway, which is a key regulator of inflammation and cell survival. Additionally, the AKT signaling pathway, which is crucial for cell growth and proliferation, has been shown to be affected by this compound. In the broader context of Eurycoma longifolia extracts, the JAK/STAT pathway has also been implicated in its anti-inflammatory effects.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies on Eurycoma longifolia extracts and eurycomanone. These values can serve as a reference for designing dose-response studies for this compound.

Table 1: In Vivo Anti-Cancer Activity of Eurycoma longifolia Preparations

| Compound/Extract | Animal Model | Cell Line | Dosage | Administration Route | Tumor Growth Inhibition (%) | Reference |

| TAF273 Extract | Nude Mice | K-562 (CML) | 50 mg/kg/day | Intraperitoneal | Significant (P=0.024) | [1] |

| Eurycomanone | Nude Mice | HepG2 | 17 mg/kg/day | Intraperitoneal | 50 | [2] |

| SQ40 Extract | Nude Mice | LNCaP | 5 & 10 mg/kg | Intraperitoneal | Significant | [3] |

Table 2: In Vivo Anti-Inflammatory Activity of Eurycoma longifolia Extract

| Extract | Animal Model | Assay | Dosage | Administration Route | Effect | Reference |

| Methanolic Extract | Mice | Carrageenan-induced paw edema | 200 & 400 mg/kg | Oral | Comparable to diclofenac | [4] |

| Ethanolic Extract | Rats | Carrageenan-induced paw edema | 300, 600, 1200 mg/kg | Oral | Significant inhibition | [5] |

| Alkaloid Enriched Extract | Mice | LPS-induced septic shock | 25, 50, 100 mg/kg | Oral | Dose-dependent protection from mortality |

Experimental Protocols

The following are detailed protocols adapted from published in vivo studies on Eurycoma longifolia extracts and eurycomanone. It is critical to note that these protocols will require optimization for dose, vehicle, and administration schedule when using purified this compound.

Protocol 1: Xenograft Model for Anti-Cancer Activity

This protocol is adapted from a study investigating the anti-tumor activity of an Eurycoma longifolia extract (TAF273) on a human chronic myelocytic leukemia (K-562) xenograft model in nude mice[1].

Objective: To evaluate the in vivo anti-tumor efficacy of this compound on the growth of subcutaneously implanted human cancer cells in an immunodeficient mouse model.

Materials:

-

Animal Model: 6-8 week old male athymic nude mice (nu/nu).

-

Cell Line: Human cancer cell line of interest (e.g., K-562, A549).

-

Test Article: this compound (purity >95%).

-

Vehicle: A suitable vehicle for solubilizing this compound (e.g., 10% DMSO in saline, 0.5% carboxymethylcellulose).

-

Positive Control: A standard chemotherapeutic agent for the chosen cell line (e.g., Imatinib for K-562).

-

Anesthetic: Isoflurane or a ketamine/xylazine cocktail.

-

Equipment: Calipers, sterile syringes and needles, animal balance, cell culture supplies.

Workflow:

Procedure:

-

Animal Acclimatization: House mice in a pathogen-free environment for at least one week prior to the experiment.

-

Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of inoculation, harvest cells and resuspend in sterile PBS or serum-free media at a concentration of 1 x 107 cells/100 µL.

-

Tumor Cell Inoculation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice daily for tumor development. Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (length x width²)/2.

-

Randomization and Grouping: When the average tumor volume reaches approximately 100 mm³, randomly divide the mice into treatment groups (n=5-10 per group):

-

Group 1: Vehicle control

-

Group 2: this compound (low dose)

-

Group 3: this compound (high dose)

-

Group 4: Positive control

-

-

Treatment Administration: Prepare fresh formulations of this compound and the positive control daily. Administer the treatments via the chosen route (e.g., intraperitoneal injection) at the predetermined dosage and schedule (e.g., daily for 21-30 days).

-

Monitoring: Continue to measure tumor volume and body weight every 2-3 days throughout the treatment period. Observe the animals for any signs of toxicity.

-

Endpoint and Tissue Collection: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blotting).

Protocol 2: Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity

This protocol is based on a study that evaluated the anti-inflammatory effects of a methanolic extract of Eurycoma longifolia in mice[4].

Objective: To assess the in vivo anti-inflammatory activity of this compound by measuring its ability to inhibit acute inflammation induced by carrageenan in the mouse paw.

Materials:

-

Animal Model: Male Swiss albino mice (20-25 g).

-

Test Article: this compound.

-

Vehicle: Appropriate solvent for this compound.

-

Phlogistic Agent: 1% w/v carrageenan solution in sterile saline.

-

Positive Control: Diclofenac sodium or Indomethacin (10 mg/kg).

-

Equipment: Plethysmometer or digital calipers, syringes and needles.

Workflow:

Procedure:

-

Animal Preparation: Fast the mice for 12 hours before the experiment with free access to water.

-

Grouping and Dosing: Randomly divide the mice into treatment groups (n=6 per group):

-

Group 1: Vehicle control

-

Group 2: this compound (low dose)

-

Group 3: this compound (high dose)

-

Group 4: Positive control Administer the respective treatments orally or via intraperitoneal injection.

-

-

Induction of Inflammation: One hour after treatment administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

-

Measurement of Paw Edema: Measure the paw volume of each mouse using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

The provided application notes and protocols offer a comprehensive starting point for researchers interested in investigating the in vivo therapeutic potential of this compound. While direct in vivo studies on this specific quassinoid are currently lacking, the methodologies adapted from research on Eurycoma longifolia extracts and eurycomanone provide a solid foundation for initiating such studies. It is imperative that future research focuses on elucidating the in vivo efficacy, pharmacokinetics, and safety profile of purified this compound to fully realize its therapeutic promise.

References

- 1. Anti-Tumor Activity of Eurycoma longifolia Root Extracts against K-562 Cell Line: In Vitro and In Vivo Study | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. The In Vitro and In Vivo Anti-Cancer Activities of a Standardized Quassinoids Composition from Eurycoma longifolia on LNCaP Human Prostate Cancer Cells | PLOS One [journals.plos.org]

- 4. Antiinflammatory and analgesic effects of Eurycoma longifolia extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory, Antinociceptive, Antipyretic, and Gastroprotective Effects of Eurycoma longifolia Jack Ethanolic Extract - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Eurycomalactone Effects in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eurycomalactone, a quassinoid compound isolated from the plant Eurycoma longifolia, has demonstrated significant potential as a therapeutic agent, exhibiting both anticancer and anti-inflammatory properties.[1][2] In vitro studies have shown its efficacy in inducing apoptosis and inhibiting key signaling pathways in various cancer cell lines.[1][2] These application notes provide detailed protocols for testing the effects of this compound in a cell culture setting, focusing on cytotoxicity and apoptosis assays.

Data Presentation

The cytotoxic effects of this compound have been evaluated across multiple cancer cell lines, with the half-maximal inhibitory concentration (IC50) values summarized in the table below. This data provides a crucial reference for selecting appropriate cell lines and concentration ranges for future investigations.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but showed strong cytotoxic activity | [1] |

| Calu-1 | Non-Small Cell Lung Cancer | Not explicitly stated, but showed decreased viability | [1] |

| HeLa | Cervical Cancer | 1.60 ± 0.12 | [3] |

| HT-29 | Colorectal Cancer | 2.21 ± 0.049 | [3] |

| A2780 | Ovarian Cancer | 2.46 ± 0.081 | [3] |

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound on cancer cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]

Materials:

-

Selected cancer cell line(s)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (stock solution prepared in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is above 90%.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot a dose-response curve and determine the IC50 value of this compound.

-

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.[6][7]

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for a specific duration.

-

Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Set up appropriate controls: unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.

-

Acquire data and analyze the quadrants to differentiate between:

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its in vitro testing.

Caption: General experimental workflow for testing this compound effects.

Caption: this compound inhibits the AKT/NF-κB signaling pathway.

Caption: this compound induces apoptosis through multiple mechanisms.

Mechanism of Action

This compound exerts its anticancer effects primarily through the induction of apoptosis and the inhibition of pro-survival signaling pathways.[1] Studies have shown that this compound can suppress the activation of the AKT/NF-κB signaling pathway.[1][2] This inhibition leads to the downregulation of anti-apoptotic proteins such as Bcl-xL and survivin, and the activation of pro-apoptotic proteins like caspase-3 and PARP.[1] Furthermore, in silico molecular docking studies suggest that this compound may also target and inhibit Tumor Necrosis Factor-alpha (TNF-α) and Dihydrofolate Reductase (DHFR), both of which are implicated in cell proliferation and survival.[3] The multifaceted mechanism of action of this compound makes it a promising candidate for further investigation in cancer therapy.

References

- 1. Inactivation of AKT/NF-κB signaling by this compound decreases human NSCLC cell viability and improves the chemosensitivity to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 3. In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and this compound from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. researchhub.com [researchhub.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

Eurycomalactone in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eurycomalactone is a naturally occurring quassinoid derived from Eurycoma longifolia Jack, a medicinal plant native to Southeast Asia.[1][2] As a bioactive compound, it has garnered significant interest in the field of drug discovery due to its potent cytotoxic, anti-inflammatory, and potential anti-malarial properties.[3][4] This document provides detailed application notes on its use as a research tool and potential therapeutic agent, summarizes key quantitative data, and offers standardized protocols for its experimental evaluation.

Application Notes

Anti-Cancer Drug Discovery

This compound has demonstrated significant potential as a lead compound in oncology research. Its primary mechanism of action involves the induction of apoptosis (programmed cell death) and the inhibition of critical cell survival pathways in various cancer cell lines.[5][[“]]

Mechanism of Action:

-

Inhibition of NF-κB Pathway: this compound is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, with a reported IC50 value of 0.5 μM.[7][8][9] NF-κB is a crucial transcription factor that promotes cell survival, proliferation, and inflammation, and is often constitutively active in cancer cells.

-

Suppression of AKT Signaling: The compound inhibits the activation of the AKT/NF-κB signaling cascade, a key pathway that regulates cell survival and resistance to chemotherapy.[5][7]

-

Induction of Apoptosis: By inhibiting pro-survival pathways, this compound effectively induces apoptosis.[5] It has also been shown to cause cell cycle arrest at the G2/M phase, enhancing radiosensitivity in non-small cell lung cancer (NSCLC) cells.[7]

-

Protein Synthesis Inhibition: this compound also functions as a protein synthesis inhibitor, depleting short-lived proteins crucial for cancer cell proliferation, such as cyclin D1.[7][8][9]

-

Potential DHFR and TNF-α Inhibition: In silico molecular docking studies predict that this compound has a good binding affinity for Dihydrofolate reductase (DHFR) and Tumor Necrosis Factor-alpha (TNF-α), two important targets in cancer therapy.[10][11][12] Inhibition of DHFR can halt the synthesis of DNA and RNA, leading to cancer cell death.

Therapeutic Applications:

-

Broad-Spectrum Cytotoxicity: this compound exhibits potent cytotoxic effects against a wide array of human cancer cell lines, including lung, colon, breast, ovarian, cervical, and melanoma cells.[13]

-

Chemosensitization: It has been shown to enhance the chemosensitivity of NSCLC cells to cisplatin, a commonly used chemotherapeutic agent, by inhibiting cisplatin-induced activation of the AKT/NF-κB pathway.[5][7]

Anti-Inflammatory Research

The potent inhibitory effect of this compound on the NF-κB pathway makes it a valuable tool for investigating inflammatory processes and a potential candidate for anti-inflammatory drug development.[3]

Mechanism of Action:

-

NF-κB Inhibition: As a primary regulator of inflammation, the inhibition of NF-κB by this compound blocks the transcription of numerous pro-inflammatory genes.[7][8]

-

Downregulation of Adhesion Molecules: this compound inhibits the TNF-α-induced expression of endothelial adhesion molecules such as VCAM-1, ICAM-1, and E-selectin at a post-transcriptional level.[9] This action can prevent the recruitment of leukocytes to sites of inflammation.

Anti-Malarial Research

Quassinoids isolated from Eurycoma longifolia, including this compound, have shown anti-malarial activity.[4][14] While this area is less explored compared to its anti-cancer properties, it represents a potential avenue for further investigation in infectious disease research.

Quantitative Data Summary

The biological activity of this compound has been quantified in various in vitro assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values and in silico binding affinities.

Table 1: In Vitro Cytotoxicity and Inhibitory Activity of this compound

| Target / Cell Line | Assay Type | IC50 Value (µM) | Reference |

| NF-κB Inhibition | Reporter Gene Assay | 0.5 | [7][8][9] |

| VCAM-1 Expression | Flow Cytometry | 0.54 | [9] |

| ICAM-1 Expression | Flow Cytometry | 0.58 | [9] |

| E-selectin Expression | Flow Cytometry | 0.56 | [9] |

| HeLa (Cervical Cancer) | SRB Assay | 1.60 ± 0.12 | [10][11] |

| HT-29 (Colorectal Cancer) | SRB Assay | 2.21 ± 0.049 | [10][11] |

| A2780 (Ovarian Cancer) | SRB Assay | 2.46 ± 0.081 | [10][11] |

| A549 (Lung Cancer) | Cytotoxicity Assay | 0.73 | [13] |

| A549 (Lung Cancer, 72h) | Viability Assay | 1.90 | [7] |

| COR-L23 (Lung Cancer, 72h) | Viability Assay | 1.80 | [7] |

| B16-BL6 (Melanoma) | Cytotoxicity Assay | 0.59 | [13] |

| Colon 26-L5 (Colon Carcinoma) | Cytotoxicity Assay | 0.70 | [13] |

| LLC (Lewis Lung Carcinoma) | Cytotoxicity Assay | 0.78 | [13] |

Table 2: In Silico Molecular Docking Analysis of this compound

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Reference |

| TNF-α | 2AZ5 | -7.51 | [10][12] |

| DHFR | 5HQY | -8.87 | [10][12] |

Signaling Pathways and Workflows

Signaling Pathway Diagrams

Caption: Inhibition of the pro-survival AKT/NF-κB signaling pathway by this compound.

Caption: Predicted inhibition of TNF-α signaling by this compound based on in silico data.

Experimental Workflow Diagram

Caption: General workflow for evaluating the anti-cancer activity of this compound.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using Sulforhodamine B (SRB) Assay

This protocol is adapted from methodologies used to evaluate the in vitro anti-cancer effects of this compound.[15]

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Selected cancer cell lines (e.g., HeLa, HT-29, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris buffer (10 mM, pH 10.5)

-

1% Acetic acid solution

-

Microplate reader (492 nm or 515 nm)

Procedure:

-